

L319 biological activity and function

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Compound of Interest

Compound Name: L319

Cat. No.: B15578489

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An In-depth Technical Guide on the Biological Activity and Function of **L319**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L319 is a novel, biodegradable, and ionizable cationic lipid designed for the systemic delivery of RNA interference (RNAi) therapeutics, specifically small interfering RNA (siRNA). As a derivative of the well-established DLin-MC3-DMA, **L319** is a key component of lipid nanoparticles (LNPs) that encapsulate and transport siRNA to target cells, primarily hepatocytes. Its primary biological function is to facilitate the entry of siRNA into the cytoplasm, where the RNAi machinery can be engaged to silence the expression of specific disease-causing genes. Preclinical studies have demonstrated that **L319**-containing LNPs achieve potent, dose-dependent gene silencing in vivo. A key feature of **L319** is its biodegradability, leading to rapid elimination from plasma and tissues and improved tolerability compared to non-biodegradable lipid counterparts. This whitepaper provides a comprehensive overview of **L319**, including its mechanism of action, quantitative performance data, and detailed experimental protocols.

Core Function and Biological Activity

The biological activity of **L319** is intrinsically linked to its role as a delivery vehicle for siRNA. It is not known to have a direct pharmacological effect on its own. Instead, its function is to overcome the significant barriers to in vivo siRNA delivery, namely degradation by nucleases in the bloodstream and inefficient uptake into target cells.

L319 is an ionizable lipid with a pKa of 6.38.[1][2][3] This property is crucial for its function. During LNP formulation at an acidic pH, the tertiary amine of **L319** becomes protonated (positively charged), which facilitates the encapsulation of the negatively charged siRNA backbone. At physiological pH (around 7.4) in the bloodstream, **L319** is largely neutral, reducing non-specific interactions with blood components and improving circulation time. Upon cellular uptake into endosomes, the acidic environment of the endosome again protonates **L319**. This positive charge is thought to promote the disruption of the endosomal membrane, allowing the siRNA payload to be released into the cytoplasm. Once in the cytoplasm, the siRNA engages the RNA-induced silencing complex (RISC) to mediate the cleavage of its target messenger RNA (mRNA), thereby silencing gene expression.

Quantitative Data

The performance of **L319** has been primarily evaluated through its ability to deliver siRNA to hepatocytes in vivo and mediate the knockdown of a target protein, coagulation Factor VII (FVII), which is synthesized in the liver and secreted into the blood.

Table 1: In Vivo Efficacy of L319-LNP Mediated Factor VII Silencing

Dose (mg/kg siRNA)	Remaining Factor VII Protein (%)	Animal Model	Time Point
0.03	~40%	Mouse	48 hours
0.1	<10%	Mouse	48 hours
0.3	<10%	Mouse	48 hours
1.0	<10%	Mouse	48 hours

Data is estimated from graphical representations in Maier et al. (2013) as presented on ResearchGate.[4] For this class of biodegradable lipids, an ED₅₀ of < 0.01 mg/kg in mice has been reported.[5]

Table 2: Pharmacokinetic and Excretion Profile of L319

Parameter	Value	Details	Animal Model
Pharmacokinetics			
Plasma Elimination	Rapid	Significantly lower concentration at 24h vs. non-biodegradable lipids.	Mouse
Liver Accumulation	Transient	Peak accumulation followed by rapid clearance.	Mouse
Excretion			
Urine (0-12h)	~30% of injected dose	Analysis of ¹⁴ C-labeled L319.	Rat
Feces (12-24h)	~40% of injected dose	Analysis of ¹⁴ C-labeled L319.	Rat
Data is derived from graphical representations in Maier et al. (2013) as presented on ResearchGate. [4]			

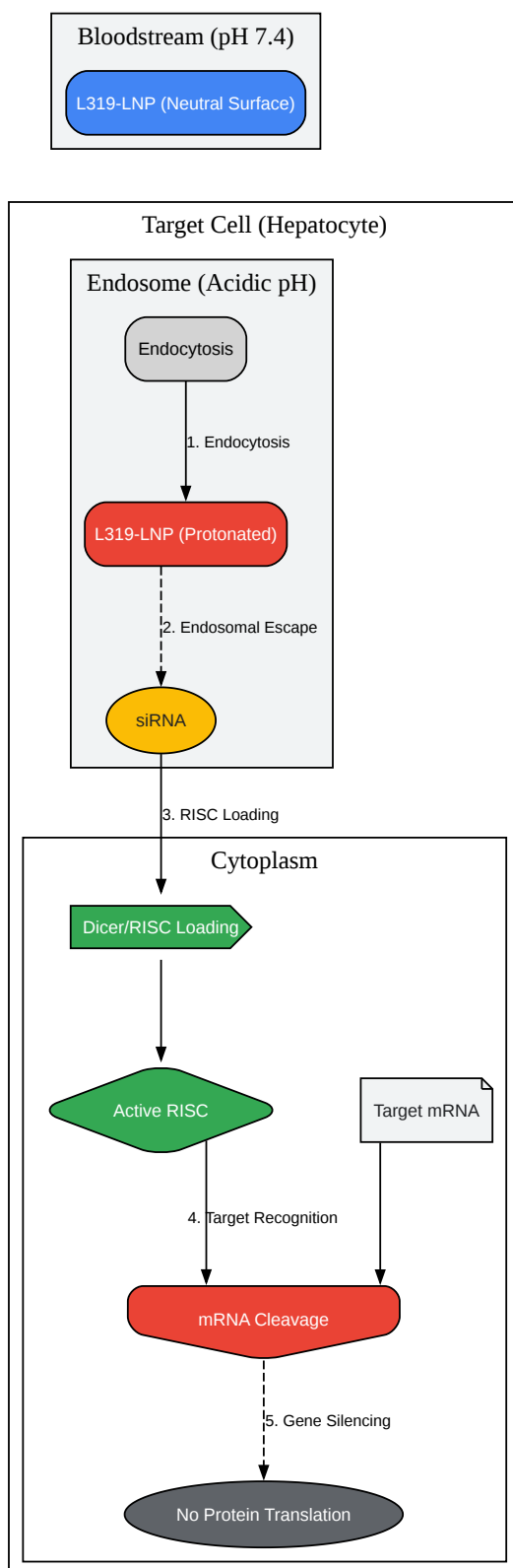
Table 3: Physicochemical Properties of L319

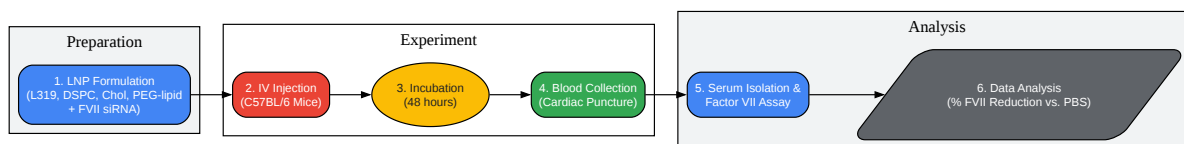
Property	Value
Chemical Formula	C ₄₁ H ₇₅ NO ₆ [1] [2]
Molecular Weight	678.0 g/mol [1] [2]
CAS Number	1351586-50-9 [1] [2]
pKa	6.38 [1] [2] [3]

Signaling Pathways and Workflows

The "signaling pathway" for **L319** is the process of LNP-mediated siRNA delivery and the subsequent engagement of the endogenous RNAi pathway. The experimental workflow involves LNP formulation, administration to an animal model, and subsequent analysis.

Diagram 1: LNP-siRNA Delivery and RNAi Pathway





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